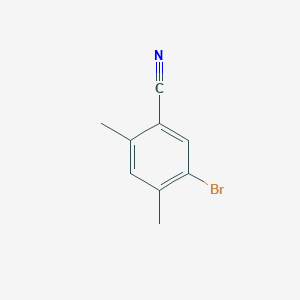
5-Bromo-2,4-dimethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,4-dimethylbenzonitrile is a compound that is closely related to various brominated aromatic nitriles, which have been the subject of several studies due to their interesting chemical and physical properties. Although the exact compound is not directly studied in the provided papers, related compounds with bromine substituents on the aromatic ring and nitrile functional groups have been synthesized and analyzed, providing insights into the potential characteristics of this compound.
Synthesis Analysis
The synthesis of brominated aromatic nitriles typically involves multicomponent reactions or the reaction of brominated aromatic aldehydes with malononitrile and other components. For example, a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized using a one-pot multicomponent reaction with 3-bromobenzaldehyde, malononitrile, and dimedone, catalyzed by urea at room temperature . This suggests that a similar approach could potentially be applied to synthesize this compound.
Molecular Structure Analysis
The molecular structure of brominated aromatic nitriles is often characterized by X-ray diffraction, revealing the arrangement of atoms and the geometry of the molecule. For instance, the crystal structure of a related compound was solved by direct methods and refined to a final R-value, indicating a precise determination of the molecular geometry . The presence of bromine is known to influence the molecular conformation due to its size and electron-withdrawing properties.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic nitriles, such as this compound, can be inferred from spectroscopic studies and theoretical calculations. For example, Density Functional Theory (DFT) calculations were used to predict the geometrical parameters and spectroscopic properties of 5-Bromo-2-methoxybenzonitrile, which shares a similar structure . Such studies can provide information on bond lengths, bond angles, and potential non-linear optical properties, which are relevant for understanding the behavior of this compound.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism : A study by Kanamori et al. (2002) explored the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This research is relevant for understanding the metabolic pathways and potential biotransformations of structurally similar compounds like 5-Bromo-2,4-dimethylbenzonitrile (Kanamori et al., 2002).
Herbicide Resistance : Stalker et al. (1988) discussed the creation of herbicide resistance in transgenic plants using a bacterial detoxification gene for the herbicide bromoxynil, a compound related to this compound. This indicates potential agricultural applications in developing herbicide-resistant crops (Stalker et al., 1988).
Synthesis of Poly(methylphenyl)acetonitriles : Research by Waggenspack et al. (1992) explored the synthesis of derivatives of benzonitriles, including this compound, through aryne reactions. This is significant in organic synthesis and chemical manufacturing (Waggenspack et al., 1992).
Electron Transfer Chemistry : Chen et al. (1997) studied the electron transfer chemistry of brominated benzonitriles, including this compound. Their research is important for understanding the photochemical and electrochemical properties of these compounds (Chen et al., 1997).
Halodeboronation of Aryl Boronic Acids : A study by Szumigala et al. (2004) developed a scalable synthesis method for compounds like 2-bromo-3-fluorobenzonitrile, which may be relevant for the synthesis and study of this compound (Szumigala et al., 2004).
Infrared and Raman Spectra Analysis : Sarma (1986) conducted a study on the infrared and Raman spectra of dimethylbenzonitriles, which can provide insights into the structural and vibrational characteristics of this compound (Sarma, 1986).
Industrial Process Scale-Up : Zhang et al. (2022) discussed the industrial-scale synthesis of a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is a key intermediate for the synthesis of therapeutic inhibitors. This indicates the importance of this compound in pharmaceutical manufacturing (Zhang et al., 2022).
Key Intermediate in Drug Synthesis : Meng Fan-hao (2012) synthesized 5-Bromo-2-isobutoxybenzonitrile, a key intermediate of Febuxostat, indicating the role of such compounds in drug synthesis and pharmaceutical applications (Meng Fan-hao, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2,4-dimethylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-3-7(2)9(10)4-8(6)5-11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUESXHWNYAMOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)


![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)

![Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2529514.png)

![2-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529516.png)
![3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2529517.png)
![4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2529518.png)

![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)